
Dimethylamine
Overview
Description
Dimethylamine is an organic compound with the formula (CH₃)₂NH. It is a secondary amine and appears as a colorless, flammable gas with an ammonia-like odor . This compound is commonly encountered commercially as a solution in water at concentrations up to around 40% . It is widely distributed in animals and plants and is present in many foods at the level of a few mg/kg .
Preparation Methods
Dimethylamine is produced by the catalytic reaction of methanol and ammonia at elevated temperatures and high pressure . The reaction can be represented as: [ 2 \text{CH}_3\text{OH} + \text{NH}_3 \rightarrow (\text{CH}_3)_2\text{NH} + 2 \text{H}_2\text{O} ] In industrial settings, methanol and ammonia are mixed in a certain ratio, and activated alumina is used as a catalyst to synthesize a mixture of methylamines, which are then separated to obtain this compound .
Chemical Reactions Analysis
Dimethylamine is a weak base and reacts with acids to form salts, such as this compound hydrochloride . It behaves as a nucleophile due to the presence of an unshared pair of electrons on the nitrogen atom . Some common reactions include:
Reaction with Acids: Forms dimethylammonium compounds.
Reaction with Carboxylic Acids, Acyl Halides, and Anhydrides: Leads to the formation of dimethyl-substituted amides.
Reaction with Epoxides: Produces β-amino alcohols.
Reaction with Alkyl Halides: Forms tertiary amines.
Scientific Research Applications
Pharmaceutical Applications
Dimethylamine is integral to the pharmaceutical industry, particularly in the synthesis of active pharmaceutical ingredients (APIs) and drug formulations. Notably, This compound hydrochloride has been utilized in the development of advanced wound dressings. A study demonstrated that N-(2-Chloroethyl) this compound hydrochloride enhanced the antibacterial properties of quaternized aminochitosan membranes, achieving inhibition rates of 80-98% against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
Case Study: Antibacterial Membranes
- Objective : Enhance biological characteristics of chitosan for wound dressings.
- Method : Incorporation of this compound hydrochloride into membranes.
- Results : Significant improvement in antibacterial activity and biocompatibility.
Agricultural Applications
In agriculture, this compound plays a role in particle formation processes involving methanesulfonic acid (MSA). Research indicates that DMA reacts with MSA under specific conditions to form particles, which is particularly relevant in coastal and agricultural regions. A systematic investigation revealed an inverse relationship between temperature and particle formation, suggesting that lower temperatures could enhance particle stability .
Data Table: Particle Formation with this compound
Temperature (°C) | Particle Formation Rate (µg/m³) |
---|---|
0 | High |
10 | Moderate |
20 | Low |
Organic Synthesis
This compound is widely used as a building block in organic synthesis. It serves as a reagent for creating various chemicals, including:
- Dimethylformamide (DMF) : A solvent used in chemical reactions.
- Dimethylacetamide (DMAC) : Employed in polymer production.
- Dithiocarbamates : Used in rubber production .
Applications in Textile and Cosmetics
In the textile industry, this compound is utilized for producing cationic polymers and fabric softeners. In cosmetics, it contributes to formulations for hair conditioners and other personal care products .
Environmental Applications
This compound's role extends to environmental science, particularly regarding its presence in atmospheric particles and cloud chemistry. Studies have shown that DMA is a major alkyl amine species found in aerosol samples, influencing cloud formation processes and contributing to biogenic emissions .
Case Study: Cloud Water Analysis
- Location : Northwest Atlantic.
- Findings : Higher concentrations of DMA were detected during winter months, correlating with marine biogenic emissions.
Chemical Derivatives and Pharmacological Activities
This compound derivatives exhibit diverse pharmacological activities, including antimicrobial, antihistaminic, anticancer, and analgesic properties. These derivatives are synthesized through various methods aimed at enhancing their biological efficacy .
Notable Drugs
Mechanism of Action
Dimethylamine exerts its effects primarily through its basicity and nucleophilicity. The presence of electron-donating methyl groups increases its basicity compared to ammonia . These methyl groups stabilize the positive charge formed during protonation, allowing this compound to react readily with various substrates .
Comparison with Similar Compounds
Dimethylamine is similar to other amines such as methylamine and trimethylamine. it has a higher basicity than methylamine and trimethylamine due to the presence of two methyl groups . Some similar compounds include:
Methylamine: (CH₃)NH₂
Trimethylamine: (CH₃)₃N
Diethylamine: (C₂H₅)₂NH
This compound’s unique properties, such as its higher basicity and nucleophilicity, make it a valuable compound in various chemical reactions and industrial applications.
Biological Activity
Dimethylamine (DMA) is a secondary amine with the chemical formula . It is recognized for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications in medicinal chemistry.
This compound is a colorless, flammable gas with a characteristic fishy odor. It is soluble in water and polar solvents, which facilitates its interaction with various biological systems. The presence of two methyl groups attached to the nitrogen atom allows DMA to participate in multiple chemical reactions, making it a valuable scaffold in drug development.
Pharmacological Activities
This compound and its derivatives exhibit a wide range of pharmacological activities, including:
- Antimicrobial Activity : DMA derivatives have shown effectiveness against various bacterial strains, indicating potential use as antimicrobial agents .
- Antihistaminic Properties : Certain DMA compounds act as antihistamines, providing relief from allergic reactions by blocking histamine receptors .
- Anticancer Effects : Some studies suggest that DMA derivatives can inhibit tumor growth and metastasis through modulation of specific biochemical pathways involved in cancer progression .
- Analgesic Effects : DMA has been explored for its pain-relieving properties, contributing to its potential as an analgesic agent .
The biological activity of this compound is attributed to its ability to interact with various molecular targets within the body. Key mechanisms include:
- Cholinesterase Inhibition : DMA derivatives have been found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter breakdown. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
- Genotoxicity and Mutagenicity : Research indicates that this compound does not exhibit mutagenic properties under certain conditions. However, it demonstrated dose-dependent mutagenicity when metabolic activation was present, suggesting that its metabolites may contribute to genotoxic effects .
- Nitric Oxide Regulation : this compound plays a role in regulating nitric oxide synthesis by acting on N(G),N(G)-dimethylarginine dimethylaminohydrolase (DDAH), an enzyme that hydrolyzes specific inhibitors of nitric oxide synthase (NOS) .
1. Anti-Alzheimer Agents
A study synthesized a series of 4-dimethylamine flavonoid derivatives that exhibited significant AChE and BChE inhibitory activity. These compounds also demonstrated protective effects on neuronal cells against oxidative stress-induced damage, highlighting their potential as multifunctional agents for Alzheimer's disease treatment .
2. Anticancer Activity
Research has shown that certain DMA derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, compounds derived from DMA have been linked to reduced metastasis in preclinical models, suggesting their utility in cancer therapy .
Summary of Findings
The following table summarizes key findings regarding the biological activity of this compound:
Q & A
Basic Research Questions
Q. How should researchers design experiments to evaluate dimethylamine's acute toxicity in animal models?
To assess acute toxicity, follow standardized protocols such as those outlined in the AEGL (Acute Exposure Guideline Levels) framework. Key steps include:
- Dose Selection : Use incremental concentrations (e.g., 100–500 ppm) based on AEGL-1 (non-disabling), AEGL-2 (disabling), and AEGL-3 (lethal) thresholds .
- Exposure Duration : Conduct 2-hour exposure studies in rodents, monitoring cumulative mortality and respiratory/cardiovascular effects .
- Control Groups : Include sham-exposed animals to isolate DMA-specific effects.
- Data Collection : Measure biomarkers like oxidative stress (e.g., glutathione depletion) and histopathological changes in lung/liver tissues .
Q. What validated analytical methods are recommended for quantifying this compound in biological samples?
- NMR Spectroscopy : For metabolomics, use -NMR to identify DMA in urine at concentrations ≥0.1 µM, with signal integration at δ 2.2–2.4 ppm (methyl protons) .
- GC-MS : Derivatize DMA with benzenesulfonyl chloride (LOD: 1 µg/L) and analyze via electron ionization (m/z 185) .
- Ion Chromatography : Suitable for aqueous samples (e.g., microbial cultures) with a detection limit of 0.01 ppm .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Engineering Controls : Use fume hoods with ≥100 fpm airflow and explosion-proof equipment .
- PPE : Wear nitrile gloves (≥0.11 mm thickness), polycarbonate face shields, and NIOSH-approved respirators (e.g., APR with acid gas cartridges) .
- Storage : Keep DMA in sealed containers under inert gas (N) at <25°C, away from oxidizers (e.g., HNO) and metals (e.g., Hg) .
Advanced Research Questions
Q. How does this compound contribute to atmospheric new particle formation (NPF)?
DMA stabilizes sulfuric acid (SA) clusters via hydrogen bonding, enabling nucleation at kinetic limits. Key findings:
- Cluster Composition : Neutral clusters with ≥2 SA and ≥1 DMA molecules are stable against evaporation under 1–10 ppt DMA and 10–10 cm SA concentrations .
- Growth Rates : Particles reach 2 nm (14 SA + 16 DMA molecules) within minutes, but coagulation reduces NPF rates by 10-fold at 1.7 nm .
- Methodology : Use chamber experiments (e.g., CLOUD at CERN) with APi-TOF mass spectrometry for real-time cluster detection .
Q. What mechanisms drive N-nitrosothis compound (NDMA) formation during this compound chlorination?
- Primary Pathway : Dichloramine (NHCl), not monochloramine, reacts with DMA via unsymmetrical dimethylhydrazine (UDMH) intermediates, forming NDMA at pH 6–8 .
- Mitigation Strategies :
- Analytical Validation : Use LC-MS/MS with APCI sources (LOD: 0.1 ppb) for NDMA quantification in complex matrices .
Q. How can kinetic models predict this compound pyrolysis behavior?
- Model Development : Construct a sub-mechanism incorporating DMA decomposition routes (e.g., C–N bond cleavage) and validate against laminar burning velocity data (e.g., 35–60 cm/s at 1 atm) .
- Key Reactions :
(ΔH = 84 kJ/mol)
- Experimental Validation : Compare model outputs with shock tube ignition delays (e.g., 0.5–2 ms at 1000–1200 K) .
Q. What strategies optimize this compound-based catalysts for hydrogen storage?
- Nanocomposite Synthesis : Support Ru-Ni nanoparticles (1–3 nm) on poly(N-vinyl-pyrrolidone) for DMA borane dehydrogenation (TOF: 12,000 h at 25°C) .
- DFT Insights : DMA stabilizes metal clusters via N–M bonds, lowering activation energy for B–H bond cleavage (e.g., ΔE = 45 kJ/mol for Rh/DMA systems) .
Q. Contradictions and Resolutions
Properties
IUPAC Name |
N-methylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N/c1-3-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSDSFDQCJNGOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7N, Array, (CH3)2NH | |
Record name | DIMETHYLAMINE, ANHYDROUS | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | DIMETHYLAMINE | |
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Record name | dimethylamine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dimethylamine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
21249-13-8 (sulfate), 23307-05-3 (sulfate[1:1]), 30781-73-8 (nitrate), 506-59-2 (hydrochloride) | |
Record name | Dimethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124403 | |
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DSSTOX Substance ID |
DTXSID5024057 | |
Record name | Dimethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5024057 | |
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Molecular Weight |
45.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dimethylamine, anhydrous appears as a colorless gas smelling of fish at low concentrations and of ammonia at higher concentrations. Shipped as a liquid under its vapor pressure. Contact with the unconfined liquid can cause frostbite by evaporative cooling and chemical type burns. Density of liquid 5.5 lb / gal. The gas, which is corrosive, dissolves readily in water to form flammable corrosive solutions. The gas is heavier than air and can asphyxiate by the displacement of air. Gas is easily ignited and produces toxic oxides of nitrogen when burned. Long-term inhalation of low concentrations or short-term inhalation of low concentrations has adverse health effects. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. Used to make other chemicals and as a solvent., Gas or Vapor, Liquid; Liquid, Colorless gas with an ammonia- or fish-like odor; Note: A liquid below 44 degrees F. Shipped as a liquefied compressed gas; [NIOSH], Liquid, COLOURLESS COMPRESSED LIQUEFIED GAS WITH PUNGENT ODOUR., Colorless gas with an ammonia- or fish-like odor., Colorless gas with an ammonia- or fish-like odor. [Note: A liquid below 44 °F. Shipped as a liquefied compressed gas.] | |
Record name | DIMETHYLAMINE, ANHYDROUS | |
Source | CAMEO Chemicals | |
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Record name | Methanamine, N-methyl- | |
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Record name | Dimethylamine | |
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Record name | Dimethylamine | |
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Record name | DIMETHYLAMINE | |
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Record name | DIMETHYLAMINE (ANHYDROUS) | |
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Record name | Dimethylamine | |
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Boiling Point |
45.3 °F at 760 mmHg (NTP, 1992), 7.3 °C, 7.0 °C, 44 °F | |
Record name | DIMETHYLAMINE, ANHYDROUS | |
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Record name | Dimethylamine | |
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Record name | DIMETHYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | DIMETHYLAMINE (ANHYDROUS) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/184 | |
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Record name | Dimethylamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0219.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Flash Point |
20 °F (USCG, 1999), The Guide from the Emergency Response Guidebook is for anhydrous dimethylamine. 20 °F, -6.69 °C (19.96 °F) - closed cup, 20 °F (Closed cup), 20 °F (liquid), NA (Gas) 20 °F (Liquid) | |
Record name | DIMETHYLAMINE, ANHYDROUS | |
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URL | https://cameochemicals.noaa.gov/chemical/8562 | |
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Record name | Dimethylamine | |
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Record name | Dimethylamine | |
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Record name | DIMETHYLAMINE (ANHYDROUS) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/184 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Dimethylamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0219.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
24 % at 140 °F (NIOSH, 2023), In water, 163 g/100g water at 40 °C, Very soluble in water forming a very strong alkaline solution, Soluble in ethanol, ethyl ether, Solubilities in various solvents at 1 atm and 20 °C.[Table#2482], 1630 mg/mL at 40 °C, Solubility in water, g/100ml: 354 (very soluble), (140 °F): 24% | |
Record name | DIMETHYLAMINE, ANHYDROUS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8562 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Dimethylamine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/933 | |
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Record name | Dimethylamine | |
Source | Human Metabolome Database (HMDB) | |
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Record name | DIMETHYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0260 | |
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Record name | Dimethylamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0219.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.671 at 44.4 °F (USCG, 1999) - Less dense than water; will float, 0.6804 g/cu cm at 0 °C, Bulk density approximately 7.8 lb/gal, Saturated liquid density: 42.110 lb/cu ft; liquid heat capacity: 0.731 Btu/lb-F (all at 40 °F), Saturated vapor pressure: 29.990 lb/sq in; saturated vapor density: 0.23550 lb/cu ft; ideal gas heat capacity: 0.364 Btu/lb-F (all at 75 °F), Relative density (water = 1): 0.7, 0.67 (liquid at 44 °F), 0.67 (Liquid at 44 °F), 1.56(relative gas density) | |
Record name | DIMETHYLAMINE, ANHYDROUS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8562 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Dimethylamine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/933 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIMETHYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0260 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | DIMETHYLAMINE (ANHYDROUS) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/184 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Dimethylamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0219.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
1.6 (USCG, 1999) - Heavier than air; will sink (Relative to Air), 1.6 (Air = 1), Relative vapor density (air = 1): 1.6, 1.56 | |
Record name | DIMETHYLAMINE, ANHYDROUS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8562 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Dimethylamine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/933 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIMETHYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0260 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | DIMETHYLAMINE (ANHYDROUS) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/184 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
1388.03 mmHg at 70 °F (USCG, 1999), 1520 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 203, 1.7 atm | |
Record name | DIMETHYLAMINE, ANHYDROUS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8562 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Dimethylamine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/933 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIMETHYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0260 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | DIMETHYLAMINE (ANHYDROUS) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/184 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Dimethylamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0219.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
Typical commercial specifications., Table: Specifications for Anhydrous Dimethylamine [Table#2477] | |
Record name | Dimethylamine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/933 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless gas | |
CAS No. |
124-40-3 | |
Record name | DIMETHYLAMINE, ANHYDROUS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8562 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Dimethylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124403 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | dimethylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8650 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dimethylamine | |
Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
URL | https://www.epa.gov/aegl/dimethylamine-results-aegl-program | |
Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
Record name | Methanamine, N-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dimethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5024057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.272 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMETHYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ARQ8157E0Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Dimethylamine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/933 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Dimethylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000087 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | DIMETHYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0260 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | DIMETHYLAMINE (ANHYDROUS) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/184 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Dimethylamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/IP8583B0.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-135 °F (NTP, 1992), -93 °C, Deliquescent leaflets; mp: 171 °C; very soluble in water; soluble in alcohol, chloroform; practically insoluble in ether /Dimethylamine hydrochloride/, -92.2 °C, -134 °F | |
Record name | DIMETHYLAMINE, ANHYDROUS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8562 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Dimethylamine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/933 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Dimethylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000087 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | DIMETHYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0260 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | DIMETHYLAMINE (ANHYDROUS) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/184 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Dimethylamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0219.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.